5-bromo-N,N,2-trimethylpyridin-3-amine

Description

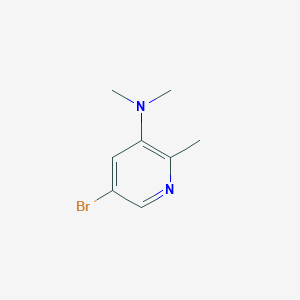

5-Bromo-N,N,2-trimethylpyridin-3-amine (CAS: 1280592-37-1) is a brominated pyridine derivative with the molecular formula C₈H₁₁BrN₂ and a molecular weight of 215.09 g/mol. It is characterized by a pyridine ring substituted with a bromine atom at position 5, two methyl groups on the amine at position 3, and an additional methyl group at position 2 . This compound is commercially available with a purity of 97% and serves as a key intermediate in pharmaceutical synthesis, particularly in palladium-catalyzed Suzuki cross-coupling reactions to generate novel pyridine-based derivatives . Its structural features, including the electron-withdrawing bromine atom and steric effects from the methyl groups, influence its reactivity and applications in drug discovery and material science.

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

5-bromo-N,N,2-trimethylpyridin-3-amine |

InChI |

InChI=1S/C8H11BrN2/c1-6-8(11(2)3)4-7(9)5-10-6/h4-5H,1-3H3 |

InChI Key |

WVACMOTWMYXSAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)N(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Suzuki Cross-Coupling Reactions

This compound is a precursor in palladium-catalyzed Suzuki reactions, yielding derivatives like N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) and aryl-substituted pyridines (e.g., 4b and 4f ) with moderate to good yields (41–91%) . In contrast, 5-bromo-2-methoxypyridin-3-amine () undergoes sulfonylation with 2,4-difluorobenzenesulfonyl chloride to form sulfonamide derivatives (91% yield), demonstrating versatility in functionalization .

Key Findings :

- Derivatives of this compound exhibit anti-thrombolytic activity , with compound 4b showing 41.32% clot lysis .

- Brominated tryptamines (e.g., 2d) demonstrate serotonin receptor affinity , linking bromine substitution to CNS activity .

Physicochemical Properties

- Melting Points : Brominated pyridines with nitro groups (e.g., 3i: 168–170°C) have higher melting points than methoxy-substituted analogs (e.g., 5-bromo-2-methoxypyridin-3-amine: ~90°C) due to stronger intermolecular forces .

- Solubility : Methoxy and dimethylamine groups improve aqueous solubility compared to nitro derivatives .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 5-bromo-N,N,2-trimethylpyridin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves bromination of pre-functionalized pyridine intermediates. For example, bromination of 2-amino-3-methylpyridine derivatives using reagents like N-bromosuccinimide (NBS) under controlled temperatures (25–40°C) in polar solvents (e.g., methanol) is a common approach . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of brominating agents, and controlling temperature to minimize side products like di-brominated analogs. Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR are critical for confirming substitution patterns and methyl group positions. For instance, N-methyl protons typically resonate at δ 2.8–3.2 ppm, while aromatic protons appear downfield (δ 7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected M.W. ~229.09 g/mol) and isotopic patterns consistent with bromine () .

- FT-IR : Peaks near 680 cm indicate C-Br stretching, while N-H stretches (if present) appear at ~3300 cm .

Advanced Research Questions

Q. How can this compound serve as a precursor in macrocyclic or pharmacologically active compounds?

- Methodological Answer : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example, in macrocyclic synthesis, it can act as a handle for cyclization via Buchwald-Hartwig amination or Ullmann coupling . In drug design, its structure is leveraged in tryptamine analogs targeting neurological receptors (e.g., serotonin receptors), where bromine enhances binding affinity and metabolic stability .

Q. How should researchers address contradictions in reported spectroscopic data or synthetic yields for this compound?

- Methodological Answer :

- Data Validation : Cross-reference with authoritative databases like NIST Chemistry WebBook for NMR/MS benchmarks .

- Reproducibility Checks : Replicate reactions under inert atmospheres (argon/nitrogen) to exclude moisture/oxygen interference, which may alter yields.

- Advanced Analytics : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm regiochemistry. Contradictions in yields may arise from impurities in starting materials; purify precursors via recrystallization before use .

Q. What strategies mitigate challenges in functionalizing the pyridine ring without demethylation or bromine displacement?

- Methodological Answer :

- Protecting Groups : Temporarily protect amine groups with Boc (-butoxycarbonyl) to prevent demethylation during harsh reactions.

- Metal Catalysis : Use palladium catalysts with bulky ligands (e.g., SPhos) to minimize undesired C-Br bond cleavage in cross-couplings .

- Low-Temperature Reactions : Perform lithiation at –78°C to maintain ring integrity while introducing substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.